molecular formula C19H22N4O B11034621 1-Benzyl-3-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

1-Benzyl-3-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B11034621
M. Wt: 322.4 g/mol
InChI Key: JQFSNMADZNPAAC-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a heterocyclic compound that combines the structural features of benzimidazole and triazine. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves the cyclization of 2-benzimidazolylguanidine with appropriate reactants. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction efficiency, yield, and purity, as well as the use of industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents on the benzimidazole or triazine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents like alkyl halides or aryl halides can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can introduce various functional groups onto the compound.

Scientific Research Applications

1-Benzyl-3-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, such as acetylcholinesterase, by binding to their active sites . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the benzyl and methoxyethyl groups can enhance its interactions with molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

1-benzyl-3-(2-methoxyethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole

InChI

InChI=1S/C19H22N4O/c1-24-12-11-21-14-22(13-16-7-3-2-4-8-16)19-20-17-9-5-6-10-18(17)23(19)15-21/h2-10H,11-15H2,1H3

InChI Key

JQFSNMADZNPAAC-UHFFFAOYSA-N

Canonical SMILES

COCCN1CN(C2=NC3=CC=CC=C3N2C1)CC4=CC=CC=C4

Origin of Product

United States

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